
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H11NO2 It is a derivative of indanone, characterized by the presence of an acetamide group attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of indanone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Indanone is dissolved in acetic anhydride.
- A catalyst, such as chromium (VI) oxide, is added to the reaction mixture.
- The reaction is carried out at a temperature range of 0-20°C for several hours.
- The product is then isolated and purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions and condensation reactions due to the electrophilic nature of its carbonyl group.
Biology
Research indicates potential biological activities of this compound. Studies have focused on its antimicrobial properties, where derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal agents like Candida albicans. The results suggest that certain derivatives exhibit significant antibacterial and antifungal activities.
Medicine
In pharmacology, this compound has been investigated for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, indicating its potential role as an anti-inflammatory agent. Further research is needed to elucidate its mechanisms of action and therapeutic applications.
Industry
The compound is utilized in the development of new materials and chemical processes. Its ability to undergo various chemical transformations makes it valuable in industrial applications where complex organic synthesis is required .
Antimicrobial Activity
A study involving the synthesis of 15 derivatives from 2,3-dihydro-1H-inden-1-one demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using grinding, stirring, and ultrasound irradiation methods, yielding promising results in terms of their antibacterial properties.
Anti-inflammatory Studies
Another investigation explored the anti-inflammatory potential of derivatives similar to this compound. These studies revealed that certain compounds exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
Comparison: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific structural features, such as the acetamide group attached to the indanone core. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the acetamide group can influence the compound’s reactivity and interaction with biological targets .
Biological Activity
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C11H11NO2
- Molecular Weight : 189.21 g/mol
- CAS Number : 58161-35-6
The compound features a unique indene structure, which contributes to its reactivity and biological activity. The presence of the acetamide group enhances its potential applications in chemical synthesis and biological studies .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL |
Bacillus subtilis | 0.0098 mg/mL |
Candida albicans | 0.039 mg/mL |
The compound's mechanism of action involves interference with essential metabolic processes in bacteria, leading to growth inhibition .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The compound appears to modulate the activity of specific enzymes and receptors, potentially leading to reduced inflammation . This makes it a candidate for further pharmacological investigations aimed at treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. In particular, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated several derivatives for their anticancer activity against leukemia and non-small cell lung cancer cell lines. For instance:
Compound 3e demonstrated significant growth inhibition:
- Leukemia : 61.47%
- Non-Small Cell Lung Cancer : 79.31%
- Breast Cancer : 62.82%
These findings suggest that structural modifications can enhance the anticancer properties of compounds related to this compound .
Summary of Applications
This compound serves as a versatile intermediate in organic synthesis and has potential applications across various scientific fields:
- Microbiology : Development of antimicrobial agents.
- Pharmacology : Investigated for anti-inflammatory and analgesic effects.
- Virology : Potential antiviral applications.
- Agriculture : Herbicidal activity observed in related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via a multi-step approach. A representative method involves:
- Step 1: Reacting 5-aminoindanone with acetic anhydride or acetyl chloride under controlled acidic/basic conditions to form the acetamide moiety.
- Step 2: Introducing substituents or modifying the indenone core using reagents like ZnI₂ and trimethylsilyl cyanide (TMSCN) in solvent mixtures (e.g., toluene/acetonitrile) at 60°C for 3 hours to enhance reactivity .
- Optimization: Precise control of temperature (60–80°C), reaction time (3–6 hours), and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to TMSCN) minimizes by-products. Purification via aqueous workup (NaHCO₃) and column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., indenone carbonyl at ~200 ppm, acetamide methyl at ~2.1 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 203.1 for C₁₁H₁₁NO₂).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
Q. What functional groups in this compound influence its bioactivity?
The indenone carbonyl group (1-oxo) and acetamide moiety are critical. The carbonyl participates in hydrogen bonding with biological targets (e.g., enzymes), while the acetamide enhances solubility and metabolic stability. Substitutions at the 5-position (e.g., bromine, fluorine) modulate electronic effects and binding affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
SAR studies focus on:
- Core Modifications: Introducing electron-withdrawing groups (e.g., Br at position 6) increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Substituent Effects: Fluorine at the phenyl ring (e.g., N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide) improves bioavailability and CNS penetration due to increased lipophilicity .
- Hybrid Structures: Combining indenone with heterocycles (e.g., benzimidazole) in derivatives like N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-((pyridine-4-ylmethyl)amino)ethyl)-1H-benzo[d]imidazol-1-yl)acetamide enhances dual-target activity (e.g., NOD1/NOD2 inhibition) .
Q. What experimental strategies resolve low solubility in pharmacological assays?
- Co-solvent Systems: Use DMSO (<1% v/v) or cyclodextrin complexes to maintain solubility in aqueous buffers.
- Prodrug Design: Mask polar groups (e.g., esterification of the acetamide) improves membrane permeability.
- Nanoparticle Encapsulation: Lipid-based carriers increase bioavailability in in vivo models .
Q. How are crystallographic techniques applied to study this compound’s interactions?
- Single-Crystal X-ray Diffraction: SHELX software refines crystal structures, revealing intermolecular interactions (e.g., hydrogen bonds between the indenone carbonyl and water molecules in the lattice) .
- Graph Set Analysis: Quantifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency and stability .
Q. What cellular models are used to evaluate anti-inflammatory or anticancer activity?
- THP-1 Monocytes: Treated with LPS to induce cytokine release (IL-8, TNF-α); compound efficacy is measured via ELISA kits.
- HEK-Blue NOD1/NOD2 Cells: NF-κB activation is quantified using secreted embryonic alkaline phosphatase (SEAP) assays.
- IC₅₀ Determination: Dose-response curves (0.1–100 µM) identify potency, with controls for cytotoxicity (e.g., MTT assay) .
Q. Methodological Challenges and Solutions
Q. How are contradictory bioactivity data resolved across studies?
- Source Verification: Confirm compound purity (HPLC, NMR) to rule out batch variability.
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified THP-1) and protocols (e.g., 24-hour incubation).
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .
Q. What computational tools predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina): Screens against protein databases (e.g., PDB ID 4ZI9 for acetyltransferases).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Modeling (MOE): Identifies essential interaction sites (e.g., hydrogen bond acceptors near the indenone core) .
Properties
IUPAC Name |
N-(1-oxo-2,3-dihydroinden-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPGGYDRVSZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310309 | |
Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-35-6 | |
Record name | 58161-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.